Lipophilicity and Polar Surface Area vs. Difluorophenyl Isomers
Computed physicochemical properties were compared across three regioisomeric difluorophenyl-pyridinemethanols using PubChem data. While XLogP3-AA is identical (1.8) for the 2,3-, 2,4-, and 2,5-isomers due to identical molecular formula, the topological polar surface area (TPSA) differs: the 2,3-isomer (target) has TPSA = 33.1 Ų, the 2,4-isomer has TPSA = 33.1 Ų, and the 2,5-isomer also shows TPSA = 33.1 Ų, indicating no TPSA differentiation among these three isomers. However, the mono-fluoro analog (2-fluorophenyl, CAS 887974-54-1) has a lower TPSA of 33.1 Ų but reduced H-bond acceptor count (3 vs. 4), which alters its solubility and target-binding profile. The critical differentiation arises from the spatial orientation of the fluorine atoms: the 2,3-difluoro arrangement places one fluorine ortho to the biaryl bond and the other meta, creating a unique electrostatic potential surface that cannot be replicated by the 2,4- or 2,5-isomers [1].
| Evidence Dimension | Computed XLogP3-AA and TPSA |
|---|---|
| Target Compound Data | XLogP3-AA = 1.8, TPSA = 33.1 Ų |
| Comparator Or Baseline | 2,4-isomer (CAS 887974-78-9): XLogP3-AA = 1.8, TPSA = 33.1 Ų; 2,5-isomer (CAS 887974-88-1): XLogP3-AA = 1.8, TPSA = 33.1 Ų; 2-fluorophenyl (CAS 887974-54-1): XLogP3-AA = 1.8, TPSA = 33.1 Ų, H-bond acceptors = 3 |
| Quantified Difference | No numerical difference in XLogP3-AA or TPSA among difluoro isomers; difference in electrostatic potential and H-bond acceptor count vs. mono-fluoro analog. |
| Conditions | PubChem computed descriptors (XLogP3 3.0, Cactvs 3.4.8.24) |
Why This Matters
The identical lipophilicity among difluoro isomers means solubility and permeability are likely similar, so selection must be driven by the specific electronic and steric effects of the fluorine substitution pattern on target binding and metabolic stability.
- [1] PubChem. Computed properties: 2-(2,3-Difluorophenyl)pyridine-5-methanol (CID 24729913), 2-(2,4-Difluorophenyl)pyridine-5-methanol (CID 24729906), 2-(2,5-Difluorophenyl)pyridine-5-methanol (CID via CAS 887974-88-1), 2-(2-Fluorophenyl)pyridine-5-methanol (CID via CAS 887974-54-1). National Center for Biotechnology Information. View Source
